molecular formula C9H5ClF3NO B189991 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole CAS No. 131337-75-2

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole

Cat. No.: B189991
CAS No.: 131337-75-2
M. Wt: 235.59 g/mol
InChI Key: PSLXDVMPZACQOM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. The presence of the trifluoromethyl group and chloromethyl group in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chloromethyl and trifluoromethyl reagents. One common method involves the use of 2-aminophenol, which undergoes a cyclization reaction with chloromethyl and trifluoromethyl reagents under acidic conditions to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different functional groups or the removal of specific substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions typically occur under basic or neutral conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in certain applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1,3-benzoxazole: Lacks the trifluoromethyl group, which can affect its reactivity and properties.

    5-(Trifluoromethyl)-1,3-benzoxazole: Lacks the chloromethyl group, which can influence its chemical behavior and applications.

Uniqueness

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole is unique due to the presence of both the chloromethyl and trifluoromethyl groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for potential applications in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClF3N2OC_9H_6ClF_3N_2O, with a molecular weight of approximately 236.6 g/mol. The presence of the chloromethyl and trifluoromethyl groups significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for selected pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

The compound has shown a broader spectrum of activity compared to standard antibiotics, indicating its potential as a lead compound in antimicrobial drug development .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects on multiple cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB-231
  • Lung Cancer : A549
  • Colorectal Cancer : HCT-116

In these studies, the compound exhibited IC50 values ranging from 10 to 30 µM, suggesting significant cytotoxicity against cancer cells while showing lower toxicity to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often influenced by their structural components. The incorporation of halogen substituents like chlorine and trifluoromethyl groups enhances their interaction with biological targets. SAR studies indicate that modifications at specific positions on the benzoxazole ring can lead to variations in potency and selectivity against different pathogens .

Study on Antimicrobial Efficacy

A study published in Tetrahedron Letters evaluated a series of benzoxazole derivatives, including this compound. The results highlighted its superior efficacy against Gram-positive bacteria compared to Gram-negative strains, with particular effectiveness against drug-resistant isolates .

Investigation into Anticancer Mechanisms

A comprehensive study involving various cancer cell lines revealed that the compound induces apoptosis via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

Properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLXDVMPZACQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-1,1,1-triethoxyethane (410 μL, 2.15 mmol) was added to a suspension of 2-amino-4-trifluoromethylphenol (370 mg, 1.79 mmol) in acetic acid (7 mL); during the addition the solution began to clear. The solution was heated at 120° C. (external temperature). After three hours the reaction mixture was cooled and the volatiles were removed under reduced pressure. Purification by silica gel chromatography, eluting with a gradient of 0 to 10% ethyl acetate in heptanes, gave 2-chloromethyl-5-trifluoromethyl-benzoxazole as a yellow oil (324 mg, 77%). (CI, m/z): [M+H]+ 236; 1H NMR (CDCl3): δ 8.05 (s, 1H), 7.66-7.73 (m, 2H), 4.79 (s, 2H); 19F NMR (376 MHz, CDCl3): δ ppm −61.26 (s, 3F).
Quantity
410 μL
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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